2,3'-Dimethyl-4-(dimethylamino)azobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3’-Dimethyl-4-(dimethylamino)azobenzene is an organic compound with the molecular formula C16H19N3. It belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Dimethyl-4-(dimethylamino)azobenzene typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds. The reaction conditions usually require an acidic medium to maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of 2,3’-Dimethyl-4-(dimethylamino)azobenzene follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2,3’-Dimethyl-4-(dimethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of azoxy compounds.
Reduction: The compound can be reduced to form hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3’-Dimethyl-4-(dimethylamino)azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the study of azo compound reactions.
Biology: Employed in biological staining techniques.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 2,3’-Dimethyl-4-(dimethylamino)azobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the compound’s electronic distribution and can influence its interaction with other molecules. The molecular targets and pathways involved include interactions with cellular components and potential modulation of biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)azobenzene: Similar in structure but lacks the methyl groups on the aromatic rings.
4-Amino-4’-(dimethylamino)azobenzene: Contains an amino group instead of methyl groups.
Azothiophenes: A relatively recent family of compounds with similar dyeing properties.
Uniqueness
2,3’-Dimethyl-4-(dimethylamino)azobenzene is unique due to its specific substitution pattern, which imparts distinct electronic and photochemical properties. This makes it particularly useful in applications requiring precise control over photoisomerization and electronic interactions .
Eigenschaften
CAS-Nummer |
32267-91-7 |
---|---|
Molekularformel |
C16H19N3 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
N,N,3-trimethyl-4-[(3-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H19N3/c1-12-6-5-7-14(10-12)17-18-16-9-8-15(19(3)4)11-13(16)2/h5-11H,1-4H3 |
InChI-Schlüssel |
IGPUGQAOESWGMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.